N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
Description
N1-(4-Fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents: a 4-fluorophenyl group attached to the N1-position and a 2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl group at the N2-position. Oxalamides are known for their versatility, with modifications to their aromatic or heterocyclic substituents influencing metabolic stability, receptor binding, and safety profiles .
Properties
IUPAC Name |
N'-(4-fluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O2/c1-27-13-10-17-14-16(4-9-20(17)27)21(28-11-2-3-12-28)15-25-22(29)23(30)26-19-7-5-18(24)6-8-19/h4-9,14,21H,2-3,10-13,15H2,1H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWQPEAQCSDQKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)F)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a synthetic compound that belongs to the oxalamide class, characterized by its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 424.5 g/mol. The presence of the oxalamide functional group is significant for its biological activity, as it can influence interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H29FN4O2 |
| Molecular Weight | 424.5 g/mol |
| CAS Number | 921893-76-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the Indoline Derivative : Starting from 1-methylindoline, various reagents are used to introduce the necessary functional groups.
- Pyrrolidine Ring Formation : This step often involves cyclization reactions that yield the desired pyrrolidine structure.
- Oxalamide Linkage Formation : The final step involves coupling the indoline and pyrrolidine derivatives through an oxalamide bond using reagents like oxalyl chloride.
Biological Activity
Research indicates that compounds with oxalamide structures exhibit a range of biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.
- Neuroprotective Effects : The compound may also exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
The biological activity of this compound is likely mediated through interactions with specific molecular targets such as receptors or enzymes involved in cell signaling pathways. For instance, the indoline moiety may interact with serotonin receptors, while the pyrrolidine ring could influence dopamine receptor activity.
Case Studies
Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound:
- Antitumor Activity : A study demonstrated that related oxalamides significantly inhibited the proliferation of various cancer cell lines, suggesting a similar effect for this compound.
- Neuroprotective Studies : Research on related indoline derivatives showed promising results in protecting against oxidative stress-induced neuronal damage, indicating potential therapeutic benefits for neurodegenerative diseases.
- Pharmacological Profiles : Comparative studies highlighted that structural modifications in oxalamides can lead to varied pharmacological profiles, emphasizing the importance of specific substituents in determining biological activity.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related oxalamide derivatives, emphasizing substituent effects, applications, and safety
Key Findings from Comparative Analysis
Substituent-Driven Activity :
- Aromatic Groups :
- The 4-fluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to S336’s 2,4-dimethoxybenzyl group, which contributes to umami receptor (hTAS1R1/hTAS1R3) activation .
- BNM-III-170’s 4-chloro-3-fluorophenyl group likely optimizes binding to CD4 receptors, demonstrating how halogenation tailors compounds for therapeutic applications .
- Heterocyclic Groups :
- The target compound’s pyrrolidin-1-yl and 1-methylindolin-5-yl groups may influence solubility and receptor interactions differently than S336’s pyridin-2-yl group, which is critical for flavor-enhancing activity .
Metabolic Stability :
- Oxalamides like S336 and Compound 1768 undergo rapid hepatic metabolism without amide bond cleavage, suggesting metabolic pathways dominated by oxidation and conjugation rather than hydrolysis . The target compound’s indolin and pyrrolidin groups may similarly resist hydrolysis but could alter oxidative metabolism rates.
Safety Profiles: S336 and related flavoring agents exhibit high NOEL values (e.g., 100 mg/kg/day), indicating low toxicity at regulatory usage levels . The absence of amide hydrolysis products in these compounds further supports their safety . In contrast, BNM-III-170’s therapeutic application prioritizes efficacy over flavor safety thresholds, though its toxicological data are unreported .
Regulatory Status: S336 has global regulatory approval (FEMA 4233) as a flavor enhancer, replacing monosodium glutamate (MSG) in food products . The target compound’s structural complexity (indolin and pyrrolidin groups) may require additional toxicological studies to meet regulatory standards for flavoring or pharmaceutical use.
Implications for Future Research
- Structure-Activity Relationship (SAR) : Systematic modification of the N1 and N2 substituents could optimize the target compound for specific applications. For example, fluorophenyl groups may enhance blood-brain barrier penetration for CNS-targeted drugs, while indolin/pyrrolidin moieties might improve solubility.
- Metabolic Profiling : Comparative studies using rat hepatocytes or in vitro assays could clarify whether the target compound follows the rapid oxidative metabolism observed in S336 .
- Toxicity Screening: Given the high NOEL of structurally related oxalamides, the target compound may exhibit favorable safety margins, but empirical validation is essential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
